(2-Tritylhydrazinyl)methanol
Description
(2-Tritylhydrazinyl)methanol is a hydrazine derivative characterized by a trityl (triphenylmethyl) group attached to a hydrazinyl methanol backbone. While direct references to this compound are absent in the provided literature, its structural analogs—hydrazine derivatives with aromatic or alkyl protective groups—are extensively documented. Such compounds are typically synthesized via reactions involving hydrazine hydrate and carbonyl-containing precursors, followed by purification through recrystallization . These derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to their nucleophilic and chelating properties.
Properties
IUPAC Name |
(2-tritylhydrazinyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXDWVJTSBOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tritylhydrazinyl)methanol typically involves the reaction of trityl hydrazine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as
Biological Activity
(2-Tritylhydrazinyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 284.36 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydrazine group can participate in redox reactions, potentially influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Binding: It may bind to various receptors, modulating their activity and triggering downstream signaling cascades.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes like alcohol dehydrogenase, affecting methanol metabolism. |
| Antimicrobial Properties | Interaction with bacterial enzymes, leading to antimicrobial effects. |
| Cytotoxic Effects | Induction of apoptosis in cancer cell lines through reactive oxygen species (ROS) generation. |
Case Studies
-
Methanol Toxicity and Treatment Implications
- A study highlighted the role of methanol and its metabolites in toxicity cases. The presence of compounds that inhibit enzymes responsible for methanol metabolism could mitigate toxicity effects. This compound's enzyme-inhibiting properties suggest it might be explored as a therapeutic agent in methanol poisoning scenarios .
- Antimicrobial Activity
Comparison with Similar Compounds
Structural Comparison
(2-Tritylhydrazinyl)methanol shares core functional groups with other hydrazine derivatives but differs in its protective trityl group. Key structural analogs include:
Key Observations :
- The trityl group in this compound enhances steric bulk and stability compared to smaller substituents like benzyl or thienyl groups .
- Methanol moieties (e.g., –CH₂OH) improve solubility in polar solvents, unlike purely aromatic derivatives .
Key Observations :
- This compound likely follows a similar pathway: trityl-protected hydrazine reacting with a carbonyl precursor (e.g., formaldehyde) under reflux .
Key Observations :
- The trityl group in this compound may hinder metal coordination compared to thiosemicarbazides but offers reversible protection for sensitive functional groups .
- Methanol-containing derivatives are more water-soluble, enabling applications in biological systems .
Physicochemical Properties
Melting points and solubility vary significantly:
Key Observations :
- Methanol-based derivatives generally exhibit lower melting points due to increased molecular flexibility .
- Trityl groups may reduce solubility in polar solvents compared to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
